4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Overview
Description
4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(2-(ethylamino)ethoxy)-6-methyl-2H-pyran-2-one hydrochloride, also known as Elacestrant, is the estrogen receptor-alpha (ERα) . This receptor plays a crucial role in the development and progression of certain types of cancer, particularly ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer .
Mode of Action
Elacestrant binds to the estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) . This dual action effectively reduces the influence of estrogen on cancer cells, slowing their growth and proliferation .
Biochemical Pathways
The action of Elacestrant affects the estrogen signaling pathway . By binding to and degrading the estrogen receptor-alpha, Elacestrant prevents estrogen from activating this receptor and triggering the downstream effects that promote cancer cell growth and proliferation .
Pharmacokinetics
Elacestrant is orally bioavailable , which means it can be effectively absorbed into the bloodstream when taken by mouth. This is a significant advantage over other SERDs, such as fulvestrant, which must be administered by injection
Result of Action
The molecular and cellular effects of Elacestrant’s action include the reduction of estrogen receptor-alpha levels in cancer cells and the inhibition of cancer cell growth and proliferation . This can lead to disease progression following at least one line of endocrine therapy .
Action Environment
The action, efficacy, and stability of Elacestrant can be influenced by various environmental factors It’s important to note that like all medications, the effectiveness of Elacestrant can vary among individuals due to factors such as genetics, overall health, other medications being taken, and more.
Properties
IUPAC Name |
4-[2-(ethylamino)ethoxy]-6-methylpyran-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-3-11-4-5-13-9-6-8(2)14-10(12)7-9;/h6-7,11H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYSHHVAFQQMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=O)OC(=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.